

An In-depth Technical Guide to 3-(4-Bromophenoxy)propanoic Acid

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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)propanoic acid

Cat. No.: B184923

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CAS Number: 93670-18-9

This technical guide provides a comprehensive overview of **3-(4-Bromophenoxy)propanoic acid**, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, safety information, and its significant role as a structural scaffold in modern pharmacology.

Core Chemical and Physical Data

3-(4-Bromophenoxy)propanoic acid is a carboxylic acid derivative featuring a brominated phenoxy moiety. Its structure is foundational for creating more complex molecules, particularly in the development of novel therapeutics. The quantitative data for this compound are summarized below.

Property	Value	Reference(s)
CAS Number	93670-18-9	[1][2][3]
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	144-145 °C	[1]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[2]

Note: Further experimental data such as boiling point, density, pKa, and detailed spectral analyses are not consistently available in public literature and should be determined empirically.

Synthesis and Experimental Protocols

The most chemically sound and commonly referenced pathway for the synthesis of aryloxypropanoic acids is the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by a phenoxide ion. For **3-(4-Bromophenoxy)propanoic acid**, this is achieved by reacting the sodium salt of 4-bromophenol with a 3-halopropanoic acid or, more efficiently, with β -propiolactone.

Experimental Protocol: Synthesis via Ring-Opening of β -Propiolactone

This protocol is based on the established reaction between phenols and β -propiolactone, which serves as a robust method for producing 3-phenoxypropanoic acids.

Materials:

- 4-Bromophenol
- β -Propiolactone (2-Oxetanone)

- Sodium hydroxide (NaOH)
- Water (distilled or deionized)
- Hydrochloric acid (HCl), concentrated and 2M solution
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol (EtOH), Methanol (MeOH), or Benzene/Hexane mixture (for crystallization)

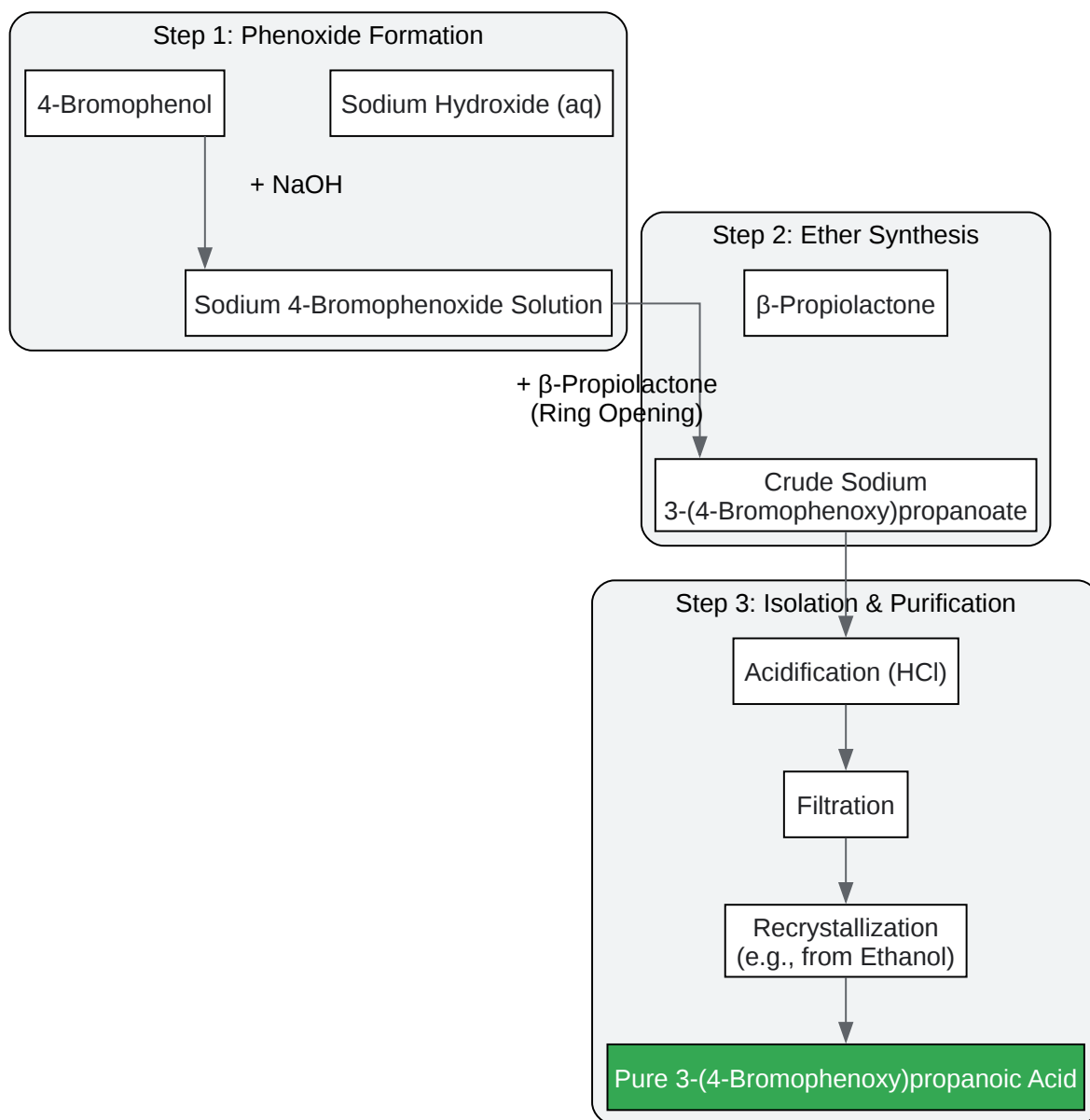
Procedure:

- Formation of Sodium 4-Bromophenoxide:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1 equivalent of 4-bromophenol in a minimal amount of water.
 - Add 1.05 equivalents of sodium hydroxide pellets or a concentrated aqueous solution portion-wise while stirring. Allow the mixture to stir until all solids have dissolved and a clear solution of the sodium phenoxide is formed.
- Ring-Opening Reaction:
 - Gently heat the solution to approximately 50-60°C.
 - Slowly add 1.1 equivalents of β -propiolactone dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture below 70°C.
 - After the addition is complete, continue to stir the mixture at 60°C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Acidification:

- Cool the reaction mixture to room temperature.
- Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted 4-bromophenol or non-polar impurities. Discard the organic layer.
- Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid. The product, **3-(4-Bromophenoxy)propanoic acid**, will precipitate as a white solid.
- Isolation and Purification:
 - Collect the precipitated solid by vacuum filtration using a Büchner funnel.
 - Wash the solid with cold deionized water to remove inorganic salts.
 - For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol, methanol, or a benzene/hexane mixture, to yield the final product as a crystalline solid.[\[1\]](#)
 - Dry the purified product under vacuum to a constant weight.

Visualization of Synthetic Workflow

The synthesis described above follows a clear and logical workflow, which can be visualized to aid in laboratory planning and execution.



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Caption: General workflow for the synthesis of **3-(4-Bromophenoxy)propanoic acid**.

Applications in Drug Discovery and Development

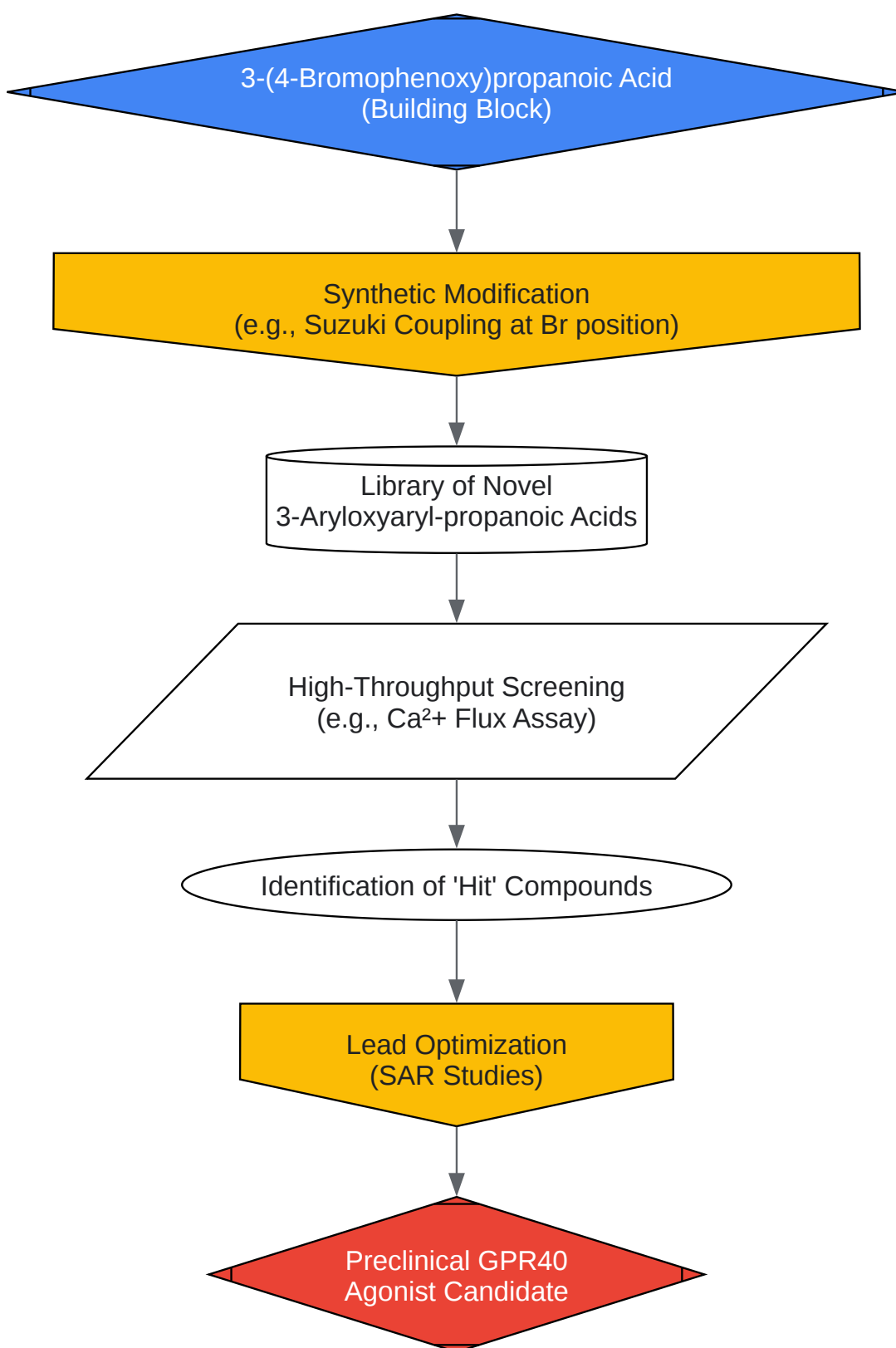
While **3-(4-Bromophenoxy)propanoic acid** is primarily a synthetic intermediate, its structural class—aryloxypropanoic acids—is of significant interest in medicinal chemistry. These scaffolds are particularly relevant in the discovery of modulators for G-protein coupled receptors (GPCRs), a large family of drug targets.

Notably, derivatives of 3-aryloxyaryl-propanoic acids have been identified as potent agonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). GPR40 is highly expressed in pancreatic β -cells and is a key target for the development of new therapies for type 2 diabetes, as its activation enhances glucose-dependent insulin secretion.

The subject compound serves as a valuable starting material or fragment in the synthesis of these GPR40 agonists. The 4-bromophenyl group is particularly useful as it provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and pharmacokinetic properties.

Conceptual Role in GPCR Agonist Development

The strategic importance of **3-(4-Bromophenoxy)propanoic acid** as a building block in a drug discovery program targeting a GPCR like GPR40 can be illustrated as follows.



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Caption: Role as a scaffold in a typical drug discovery cascade for GPCR modulators.

Safety and Handling

3-(4-Bromophenoxy)propanoic acid should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust.
- P280: Wear protective gloves, eye protection, and face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Use in a well-ventilated area, preferably a fume hood.

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References

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